molecular formula C15H21NO3 B5152115 ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate

ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate

Cat. No. B5152115
M. Wt: 263.33 g/mol
InChI Key: TXJLQOPKXYTPLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate, also known as EBPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EBPC is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate has been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate has also been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

Ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate has been shown to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate signaling, the reduction of oxidative stress, and the inhibition of inflammation. ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

Ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective effects. However, ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate can be difficult to synthesize, and its purity and yield can vary depending on the synthesis method used.

Future Directions

There are several future directions for research on ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for neurodegenerative diseases, and the exploration of its effects on other physiological systems. Further research is needed to fully understand the potential applications of ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate in various fields.

Synthesis Methods

Ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate can be synthesized through various methods, including the reaction of 4-hydroxybenzaldehyde and piperidine with ethyl chloroformate, or the reaction of 4-hydroxybenzaldehyde and piperidine with ethyl chloroformate in the presence of triethylamine. The synthesis method used can affect the purity and yield of the final product.

properties

IUPAC Name

ethyl 1-[(4-hydroxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-7-9-16(10-8-13)11-12-3-5-14(17)6-4-12/h3-6,13,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJLQOPKXYTPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-hydroxybenzyl)-4-piperidinecarboxylate

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